
C6-l-Erythro-ceramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C6-l-Erythro-ceramide is a bioactive lipid molecule belonging to the ceramide family. Ceramides are sphingolipids, which are essential components of cell membranes and play crucial roles in cellular signaling, apoptosis, and differentiation. This compound, specifically, is a short-chain ceramide that has been extensively studied for its biological effects and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of C6-l-Erythro-ceramide typically involves the condensation of sphingosine with a fatty acid, such as hexanoic acid. The reaction is usually catalyzed by an enzyme called ceramide synthase. The process involves the following steps:
- Activation of hexanoic acid to form hexanoyl-CoA.
- Condensation of hexanoyl-CoA with sphingosine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the enzyme ceramide synthase, which can then catalyze the synthesis of this compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: C6-l-Erythro-ceramide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ceramide-1-phosphate.
Reduction: It can be reduced to form dihydroceramide.
Substitution: It can undergo substitution reactions to form different ceramide derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Requires specific catalysts and conditions depending on the desired substitution.
Major Products:
Ceramide-1-phosphate: Formed through oxidation.
Dihydroceramide: Formed through reduction.
Various ceramide derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
C6-l-Erythro-ceramide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the properties and behavior of ceramides.
Biology: Investigated for its role in cellular signaling, apoptosis, and differentiation.
Medicine: Explored for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and skin disorders.
Industry: Utilized in the development of skincare products and drug delivery systems
Mecanismo De Acción
C6-l-Erythro-ceramide exerts its effects by interacting with specific molecular targets and pathways within cells. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramide synthase and sphingomyelinase. Additionally, it can influence cellular signaling pathways, including those related to apoptosis and cell proliferation. The compound’s ability to permeate cell membranes and affect mitochondrial calcium homeostasis is also a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
D-erythro-C6-ceramide: Another short-chain ceramide with similar biological effects.
D-erythro-C6-dihydroceramide: A reduced form of C6-ceramide with distinct properties.
Comparison: C6-l-Erythro-ceramide is unique due to its specific stereochemistry, which can influence its biological activity and interactions with cellular targets. Compared to D-erythro-C6-ceramide and D-erythro-C6-dihydroceramide, this compound may exhibit different potencies and efficacies in various biological assays .
Propiedades
Fórmula molecular |
C24H47NO3 |
|---|---|
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/t22-,23+/m0/s1 |
Clave InChI |
NPRJSFWNFTXXQC-XZOQPEGZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC=C[C@H]([C@H](CO)NC(=O)CCCCC)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


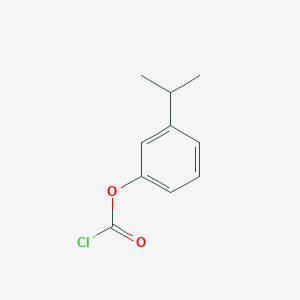

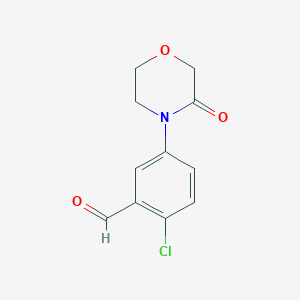
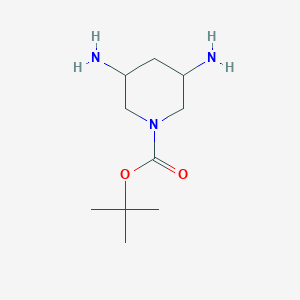
![[(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12435179.png)
![[2-Hydroxy-2-(4-hydroxyphenyl)ethyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12435186.png)
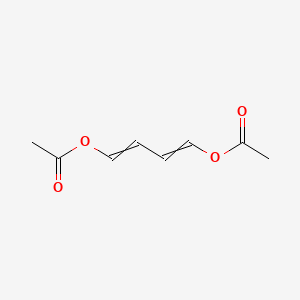

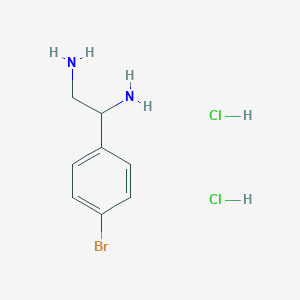
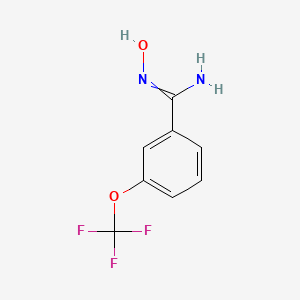
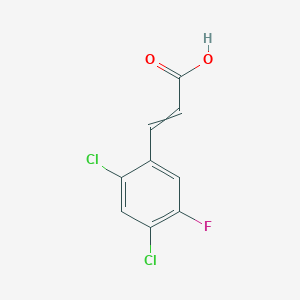


![N-[(1Z)-1-chloro-1-(2-methylphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12435246.png)
